REACTION_CXSMILES
|
C=CCC.[CH2:5]1[CH:9]2[CH:10]3[CH:14]=[CH:13][CH:12]([CH:8]2C=[CH:6]1)[CH2:11]3>>[CH2:5]([CH:9]1[CH2:8][CH:12]2[CH2:11][CH:10]1[CH:14]=[CH:13]2)[CH3:6]
|
Name
|
|
Quantity
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162 g
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was collected by a trap in a bath
|
Type
|
CUSTOM
|
Details
|
Afterward, the resultant reaction liquid
|
Type
|
DISTILLATION
|
Details
|
was subjected to a vacuum distillation in order
|
Type
|
CUSTOM
|
Details
|
to recover 52 g of unreacted dicyclopentadiene
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 g | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |